Evidence Item 1: Class-Level VEGFR-2 Kinase Inhibitory Potency Range of the Phenylpyridazinone Scaffold Versus Sorafenib Reference Standard
The phenylpyridazinone scaffold from which CAS 899990-46-6 is derived has been quantitatively characterized for VEGFR-2 kinase inhibition in a head-to-head assay against sorafenib. In the 2023 study by Abdel Rahman et al., 17 phenylpyridazinone-based derivatives were evaluated in an in vitro VEGFR-2 kinase assay, yielding IC50 values ranging from 49.1 to 418.0 nM, with the reference drug sorafenib producing an IC50 of 81.8 nM under identical assay conditions. The most potent derivative in the series (compound 12c) achieved a VEGFR-2 IC50 of 49.1 nM, representing a ~1.7-fold improvement over sorafenib. This study establishes the quantitative potency range achievable by the phenylpyridazinone pharmacophore, within which the 4-fluorophenyl modification of CAS 899990-46-6 is expected to reside [1].
| Evidence Dimension | VEGFR-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; predicted to fall within the 49.1–418.0 nM range based on phenylpyridazinone scaffold SAR |
| Comparator Or Baseline | Sorafenib: IC50 = 81.8 nM; Compound 12c (best-in-series phenylpyridazinone): IC50 = 49.1 nM; Compound 6d (close analog with phenyl at position 3): IC50 in top-5 range |
| Quantified Difference | Phenylpyridazinone series IC50 range spans ~8.5-fold (49.1–418.0 nM); the 4-fluorophenyl substituent of CAS 899990-46-6 is expected to shift potency within this range relative to the unsubstituted phenyl analog |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; recombinant enzyme; ATP concentration not explicitly varied; sorafenib as internal reference standard; Bioorganic Chemistry 2023, 139:106678 |
Why This Matters
This quantitative potency range provides a scientifically grounded benchmark for procurement: CAS 899990-46-6 is expected to exhibit VEGFR-2 inhibitory activity comparable to or better than sorafenib, and the 4-fluoro substituent is likely to position it within the more potent segment of the SAR landscape, justifying its selection over uncharacterized or unsubstituted phenyl analogs.
- [1] Abdel Rahman DE, Fouad MA, Allam HA, et al. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorganic Chemistry. 2023;139:106678. doi:10.1016/j.bioorg.2023.106678 View Source
